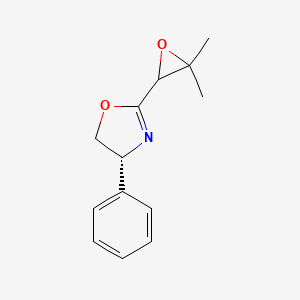
9-(5-Bromothiophen-2-YL)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(5-Bromothiophen-2-YL)-9H-carbazole is an organic compound that features a carbazole core substituted with a bromothiophene moiety. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and medicinal chemistry. The incorporation of a bromothiophene group enhances the compound’s electronic properties, making it a valuable material for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(5-Bromothiophen-2-YL)-9H-carbazole typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. The general reaction conditions include:
Reactants: 9H-carbazole, 5-bromothiophene-2-boronic acid
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
For industrial-scale production, the Suzuki-Miyaura coupling can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of recyclable palladium catalysts and greener solvents can also enhance the sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
9-(5-Bromothiophen-2-YL)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The carbazole core can be oxidized to form carbazole-3,6-dione.
Reduction: The bromothiophene moiety can be reduced to thiophene.
Substitution: The bromine atom in the bromothiophene group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carbazole-3,6-dione
Reduction: Thiophene
Substitution: Various substituted thiophene derivatives
Wissenschaftliche Forschungsanwendungen
9-(5-Bromothiophen-2-YL)-9H-carbazole has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Wirkmechanismus
The mechanism of action of 9-(5-Bromothiophen-2-YL)-9H-carbazole depends on its application. In organic electronics, the compound’s electronic properties facilitate charge transport and light emission. In medicinal chemistry, it interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The bromothiophene moiety enhances the compound’s ability to penetrate cell membranes and bind to target sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(2-Thienyl)-9H-carbazole
- 9-(3-Thienyl)-9H-carbazole
- 9-(4-Bromophenyl)-9H-carbazole
Uniqueness
Compared to similar compounds, 9-(5-Bromothiophen-2-YL)-9H-carbazole offers unique advantages due to the presence of the bromothiophene group. This moiety enhances the compound’s electronic properties, making it more suitable for applications in organic electronics and photonics. Additionally, the bromine atom provides a handle for further functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties.
Eigenschaften
CAS-Nummer |
845754-87-2 |
|---|---|
Molekularformel |
C16H10BrNS |
Molekulargewicht |
328.2 g/mol |
IUPAC-Name |
9-(5-bromothiophen-2-yl)carbazole |
InChI |
InChI=1S/C16H10BrNS/c17-15-9-10-16(19-15)18-13-7-3-1-5-11(13)12-6-2-4-8-14(12)18/h1-10H |
InChI-Schlüssel |
NZOJRLOGIPQLOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(S4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide](/img/structure/B14207656.png)
![6-methoxy-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14207657.png)

![3,6-Dicyclohexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14207663.png)

![Silane, trimethyl[(1R)-1-[2-[(4-methylphenyl)thio]phenyl]ethoxy]-](/img/structure/B14207668.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl-](/img/structure/B14207670.png)
![S-[(1R,2S)-2-(methylamino)-1-phenylpropyl] ethanethioate](/img/structure/B14207671.png)
![3-[(1,2-Diphenylethyl)amino]propane-1-sulfonic acid](/img/structure/B14207677.png)
![1-[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]pyrrolidine](/img/structure/B14207681.png)
![2-[2-(1H-imidazol-2-yl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14207684.png)
![3-(1-{[(Naphthalen-1-yl)methyl]amino}cyclopentyl)prop-2-enal](/img/structure/B14207688.png)


